molecular formula C10H16ClNO B3177727 (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 2103395-83-9

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B3177727
CAS No.: 2103395-83-9
M. Wt: 201.69
InChI Key: MRMOMOWBZZIRBU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS No. 2103395-83-9) is a chiral amine derivative featuring a propan-1-amine backbone substituted with a 3-methoxyphenyl group at the chiral center. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol . The compound is provided as a hydrochloride salt to enhance stability and solubility.

Key properties include:

  • Solubility: Typically dissolved in polar solvents like water or methanol.
  • Storage: Stable at room temperature (RT) under inert conditions .

Properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103395-83-9
Record name (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(3-Methoxyphenyl)propan-1-ol.

    Amination: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

The (R)-enantiomer (CAS No. 244145-40-2; similarity score: 0.98) shares identical molecular formula and weight but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding preferences.

Compound CAS No. Molecular Formula Molecular Weight Key Difference
(S)-Enantiomer 2103395-83-9 C₁₀H₁₆ClNO 201.69 S-configuration
(R)-Enantiomer 244145-40-2 C₁₀H₁₆ClNO 201.69 R-configuration

Source :

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

Compound CAS No. Molecular Formula Molecular Weight Substituent Position
(S)-1-(3-Methoxyphenyl)-... 2103395-83-9 C₁₀H₁₆ClNO 201.69 3-OCH₃
(S)-1-(4-Methoxyphenyl)-... 244145-40-2 C₁₀H₁₆ClNO 201.69 4-OCH₃

Source :

Substituent Variation: Mono- vs. Di-Methoxy Derivatives

Adding a second methoxy group at the 5-position (3,5-dimethoxy derivative) increases molecular weight and hydrophobicity.

Compound CAS No. Molecular Formula Molecular Weight Substituents
(S)-1-(3-Methoxyphenyl)-... 2103395-83-9 C₁₀H₁₆ClNO 201.69 3-OCH₃
(S)-1-(3,5-Dimethoxyphenyl)-... 2061996-57-2 C₁₄H₂₇NO₄ 231.72 3,5-di-OCH₃

Source :

Backbone Variation: Propan-1-amine vs. Ethanamine

Shortening the carbon chain from propane to ethane reduces molecular weight and may impact lipophilicity.

Compound CAS No. Molecular Formula Molecular Weight Backbone
(S)-1-(3-Methoxyphenyl)propan-1-amine HCl 2103395-83-9 C₁₀H₁₆ClNO 201.69 Propan-1-amine
(S)-1-(3-Methoxyphenyl)ethanamine HCl 6298-96-0 C₉H₁₄ClNO 195.67 Ethanamine

Source :

Functional Group Variation: Amino Alcohol Derivatives

Replacing the amine with an amino alcohol introduces a hydroxyl group, altering hydrogen-bonding capacity.

Compound CAS No. Molecular Formula Molecular Weight Functional Group
(S)-1-(3-Methoxyphenyl)propan-1-amine HCl 2103395-83-9 C₁₀H₁₆ClNO 201.69 Amine
2-Amino-2-(3-methoxyphenyl)ethanol N/A C₉H₁₃NO₂ 179.21 Amino alcohol

Source :

Key Takeaways

  • Stereochemistry : The (S)- and (R)-enantiomers may differ in pharmacological activity despite identical physical properties .
  • Substituent Position : 3- vs. 4-methoxy substitution influences electronic properties and target selectivity .
  • Backbone Length : Shorter chains (e.g., ethanamine) reduce molecular weight and alter lipophilicity .

These structural nuances highlight the importance of precise design in drug development and chemical synthesis. Further studies on receptor binding and pharmacokinetics are warranted to elucidate functional differences.

Biological Activity

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, also known as (S)-Mephenorex hydrochloride, is a chiral compound belonging to the phenethylamine class, characterized by its unique structure that includes a propan-1-amine backbone substituted with a 3-methoxyphenyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly within the central nervous system (CNS).

The biological activity of this compound is believed to involve:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. It is thought to increase the release of these neurotransmitters, which can influence mood and cognitive functions.
  • Receptor Interaction : Research indicates that this compound may act as a ligand for various receptors in the CNS, potentially modulating their activity and leading to therapeutic effects.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects, including:

  • Potential Antidepressant Activity : By modulating serotonin and dopamine receptors, it may have applications in treating mood disorders and neurodegenerative diseases.
  • Stimulant Properties : Similar to other amphetamines, it may produce stimulating effects through increased neurotransmitter release.

2. Cytotoxicity and Safety

The cytotoxicity of this compound has been evaluated using various cell lines. Initial findings suggest that it has a favorable safety profile at certain concentrations:

Concentration (μM)Cell Viability (%)
0.005>80
0.01>75
0.1>60
1>40
10<20

These results indicate that while the compound shows promise in therapeutic contexts, further investigation into its safety and efficacy is warranted .

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high yield and purity:

  • Starting Materials : The synthesis begins with appropriate precursors that include the methoxy-substituted phenyl group.
  • Chiral Resolution : Techniques such as chiral auxiliary methods or enzymatic resolution may be employed to obtain the desired enantiomer.
  • Purification : The final product is purified through recrystallization or chromatographic techniques to achieve pharmaceutical-grade quality .

Case Study 1: Neurotransmitter Interaction

A study investigating the interaction of this compound with serotonin receptors demonstrated a dose-dependent increase in receptor activation, suggesting its potential use as an antidepressant agent. The IC50 values were recorded at varying concentrations, indicating significant receptor modulation at lower doses .

Case Study 2: Cytotoxicity Assessment

In vitro studies using HEK-293T cells assessed the cytotoxic effects of the compound across different concentrations. The results showed a survival rate exceeding 80% at concentrations up to 10 μM, indicating low toxicity and supporting its safety for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, and how is enantiomeric purity ensured?

  • Synthesis Methods :

  • Chiral Resolution : The compound is synthesized via reductive amination of 3-methoxypropiophenone followed by chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) to isolate the (S)-enantiomer .
  • Asymmetric Catalysis : Alternatively, asymmetric hydrogenation of ketimine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee > 95%) .
    • Purity Control : Enantiopurity is validated via polarimetry and chiral HPLC, with retention times compared to reference standards .

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and propan-1-amine backbone (δ 1.2–2.5 ppm for CH2_2/CH3_3) .
  • X-ray Crystallography : Resolves stereochemistry at the chiral center (C1) and confirms the hydrochloride salt formation via H-bonding networks .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H16_{16}ClNO+^+) with a parent ion at m/z 202.0998 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :

  • Water: >50 mg/mL due to hydrochloride salt formation .
  • Organic Solvents: Soluble in methanol, DMSO, and ethanol (10–20 mg/mL) but insoluble in hexane .
    • Stability :
  • pH Sensitivity: Stable at pH 2–6 (aqueous buffers); degrades in alkaline conditions (pH > 8) via hydrolysis of the amine group .
  • Storage: Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Receptor Selectivity : The (S)-enantiomer exhibits 10-fold higher affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors compared to the (R)-form, as shown in radioligand binding assays (IC50_{50} = 120 nM vs. 1.2 µM) .
  • Pharmacodynamic Effects : In vitro neuronal models demonstrate that the (S)-enantiomer inhibits monoamine reuptake (NET/SERT inhibition > 70% at 10 µM), while the (R)-form is inactive .

Q. What strategies are used to resolve contradictions in reported pharmacological data for this compound?

  • Case Study : Discrepancies in reported EC50_{50} values for 5-HT2A_{2A} activation (e.g., 80 nM vs. 300 nM) may arise from differences in assay conditions (e.g., CHO cells vs. HEK293 transfection systems).
  • Methodological Solutions :

  • Standardize cell lines and transfection protocols (e.g., uniform Gαq_q coupling for 5-HT2A_{2A}) .
  • Use orthogonal assays (e.g., calcium flux, cAMP inhibition) to cross-validate receptor activity .

Q. How can metabolic pathways and potential toxicities be evaluated for this compound?

  • In Vitro Metabolism :

  • Cytochrome P450 Screening : Incubate with human liver microsomes (HLMs) to identify CYP2D6-mediated N-demethylation as the primary metabolic pathway .
  • Reactive Metabolite Detection : Glutathione (GSH) trapping assays detect quinone-imine intermediates, indicating potential hepatotoxicity .
    • In Vivo Profiling : Administer to rodent models and quantify plasma metabolites via LC-MS/MS, focusing on renal excretion (>80% unchanged) .

Key Research Findings

  • Neuropharmacology : The compound modulates monoaminergic pathways with submicromolar potency, making it a candidate for studying mood disorders .
  • Synthetic Utility : Asymmetric hydrogenation reduces synthetic steps by 50% compared to chiral resolution .
  • Safety Profile : Low acute toxicity (LD50_{50} > 500 mg/kg in mice) but potential hepatotoxicity from reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.